Ethyl 5-hydroxydecanoate is a synthetic derivative of medium-chain fatty acids. It is a commonly used pharmacological tool in scientific research, specifically in studying the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels. [, , , , , , ]
Synthesis Analysis
While the provided papers primarily focus on the applications of Ethyl 5-hydroxydecanoate, one paper mentions its synthesis. It states that Ethyl 5-hydroxydecanoate is synthesized from 5-hydroxydecanoic acid and Coenzyme A (CoA) through the enzymatic action of acyl-CoA synthetase (EC 6.2.1.3). This enzyme is present both on the outer mitochondrial membrane and in the matrix. []
Mechanism of Action
Ethyl 5-hydroxydecanoate acts as a selective antagonist of mitoKATP channels. [, , , , , , ] Its mechanism of action involves blocking the opening of these channels, which are located on the inner mitochondrial membrane.
Applications
Ethyl 5-hydroxydecanoate is primarily utilized as a research tool to investigate the role of mitoKATP channels in various physiological and pathological processes, particularly in the cardiovascular system. [, , , , , , ] Some specific applications include:
Investigating Cardioprotection: Several studies used Ethyl 5-hydroxydecanoate to study the mechanisms of cardioprotection, particularly ischemic preconditioning. By blocking mitoKATP channels with Ethyl 5-hydroxydecanoate, researchers found that these channels are crucial for the cardioprotective effects observed with certain drugs and interventions. [, , , , , , ]
Studying Reperfusion Injury: Ethyl 5-hydroxydecanoate has been employed to understand the role of mitoKATP channels in reperfusion injury, a phenomenon that occurs when blood flow is restored to ischemic tissue. []
Exploring Neuroprotective Potential: Recent research identified Ethyl 5-hydroxydecanoate as a potential neuroprotective agent against paclitaxel-induced neuropathy. [] This study demonstrated its ability to alleviate pain-related symptoms and protect nerve fibers from damage caused by paclitaxel, a common chemotherapy drug.
Future Directions
Further investigation of its role in neuroprotection: The neuroprotective potential of Ethyl 5-hydroxydecanoate in paclitaxel-induced neuropathy warrants further exploration. Future studies could focus on understanding its precise mechanism of action in this context, determining optimal dosages, and evaluating its efficacy in clinical trials. []
Related Compounds
5-Hydroxydecanoyl-CoA (5-HD-CoA)
Compound Description: 5-Hydroxydecanoyl-CoA is a metabolite generated from ethyl 5-hydroxydecanoate within cellular systems. This conversion is catalyzed by acyl-CoA synthetase (EC 6.2.1.3), an enzyme found both on the outer mitochondrial membrane and within the mitochondrial matrix []. The newly formed 5-HD-CoA may then serve as a substrate for or inhibitor of acyl-CoA dehydrogenase, the enzyme responsible for the first step of β-oxidation []. Alternatively, 5-HD-CoA might exert other cellular effects beyond mitochondrial metabolism [].
Relevance: 5-Hydroxydecanoyl-CoA is the direct product of ethyl 5-hydroxydecanoate activation by acyl-CoA synthetase. This enzymatic modification is crucial for the potential biological activities of ethyl 5-hydroxydecanoate related to mitochondrial function and β-oxidation [].
Diazoxide
Compound Description: Diazoxide is a known opener of mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels. It is often utilized in research as a tool to investigate the role of mitoK(ATP) channels in various cellular processes, including cardioprotection [, , ].
Relevance: Diazoxide is frequently studied alongside ethyl 5-hydroxydecanoate because the latter acts as an antagonist of mitoK(ATP) channels [, , , , , , ]. This opposing functionality makes ethyl 5-hydroxydecanoate valuable for dissecting the specific involvement of mitoK(ATP) channels in diazoxide-mediated effects, particularly in the context of cardiac cell protection [, , , , , , , ].
Pinacidil
Compound Description: Pinacidil, like diazoxide, functions as a potassium channel opener with a broader target range than diazoxide [, ]. While it can activate mitoK(ATP) channels, pinacidil also acts on sarcolemmal K(ATP) channels [].
Relevance: Pinacidil serves as a valuable comparator to both diazoxide and ethyl 5-hydroxydecanoate in studies exploring the roles of various K(ATP) channels [, ]. Specifically, researchers use these compounds to differentiate the contributions of different K(ATP) channel subtypes (mitochondrial vs. sarcolemmal) to observed cellular responses [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eslicarbazepine is an aromatic anticonvulsant similar to oxcarbazepine that is used in combination with other antiepileptic agents as therapy of partial onset seizures. Eslicarbazepine is associated with a low rate of transient serum enzyme elevations during therapy and has been implicated in rare instances of clinically apparent liver injury. Adjunctive Therapy for Adults with Partial-Onset Seizures
Eslicarbazepine acetate is a sodium channel blocker (IC50 = 138 nM in a radioligand binding assay). It inhibits sodium uptake in a dose-dependent manner in rat cortical synaptosomes at concentrations ranging from 30-300 μM. In vivo, oral and i.p. administration of eslicarbazepine acetate is protective against seizures induced by maximal electroshock (MES) in mice with ED50 values of 4.7 and 6.3 mg/kg, respectively, which are well below the median toxic dose (TD50) values of 358.7 and 78.6 mg/kg for oral and i.p. administration respectively. High-dose administration (30 mg/kg) of eslicarbazepine acetate prevents picrotoxin-induced seizures in rats. Low-dose administration (10 mg/kg) does not suppress picrotoxin-induced seizures, however, it reduces seizure number and duration. Formulations containing eslicarbazepine acetate have been used for the treatment of partial-onset seizures. Eslicarbazepine acetate is the acetate ester, with S configuration, of licarbazepine. An anticonvulsant, it is approved for use in Europe and the United States as an adjunctive therapy for epilepsy. It has a role as an anticonvulsant and a drug allergen. It is an acetate ester, a dibenzoazepine, a carboxamide and a member of ureas. It derives from a licarbazepine. Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. Eslicarbazepine acetate is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality.
Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010. A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Esmolol is a β1-adrenergic receptor (β1-AR) antagonist. It binds to β1-ARs (Kd = 100 nM in isolated cardiac myocytes) and is 34-fold selective for β1- over β2-ARs. Esmolol also inhibits L-type Ca2+ currents (ICa.L) and the fast Na+ current (INa) in rat cardiac myocytes (IC50s = 50 and 169 μM, respectively), which results in complete ventricular arrest at concentrations greater than or equal to 1 mM. Formulations containing esmolol have been used in the treatment of cardiac arrhythmias, postoperative hypertension, and acute ischemic heart disease, as well as to minimize myocardial contraction during cardiac surgery and attenuate the adrenergic response associated with tracheal intubation. Esmolol Hydrochloride is the hydrochloride salt form of esmolol, a short and rapid-acting beta adrenergic antagonist belonging to the class II anti-arrhythmic drugs and devoid of intrinsic sympathomimetic activity. Esmolol hydrochloride competitively blocks beta-1 adrenergic receptors in cardiac muscle and reduces the contractility and cardiac rate of heart muscle, thereby decreasing cardiac output and myocardial oxygen demands. This agent also decreases sympathetic output centrally and blocks renin secretion. At higher doses, esmolol hydrochloride also blocks beta-2 receptors located in bronchial and vascular smooth muscle, thereby leading to smooth muscle relaxation.
Short-acting cardioselective β1 receptor antagonist. Antiarrhythmic agent. Reversibly inhibits Na+ inward currents (IC50 = 74 μM). Shows antihypertensive effects in vivo. Orally active. Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury. Esmolol, also known as brevibloc, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Esmolol is a drug which is used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances where short term control of ventricular rate with a short-acting agent is desirable. also used in noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention. Esmolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Esmolol has been detected in multiple biofluids, such as urine and blood. Within the cell, esmolol is primarily located in the membrane (predicted from logP). In humans, esmolol is involved in the esmolol action pathway. Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine.
Esomeprazole is an inhibitor of the gastric H+/K+-ATPase and the (S) enantiomer of omeprazole. It reversibly inhibits the activity of the H+/K+-ATPase in an enzyme assay. Esomeprazole (30 mg/kg, s.c.) inhibits histamine-induced gastric acid secretion in rats. Formulations containing esomeprazole in complex with magnesium have been used as proton pump inhibitors (PPIs) in the treatment of gastroesophageal reflux disease (GERD), H. pylori eradication, and hypersecretory conditions, as well as in the prevention of non-steroidal anti-inflammatory drug-related gastric ulcer. Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. Esomeprazole, also known as inexium paranova or alenia, belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. Esomeprazole is a drug which is used for the treatment of acid-reflux disorders (gerd), peptic ulcer disease, h. pylori eradication, and prevention of gastroinetestinal bleeds with nsaid use. Esomeprazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, esomeprazole is primarily located in the membrane (predicted from logP). In humans, esomeprazole is involved in the esomeprazole metabolism pathway and the esomeprazole action pathway. Esomeprazole is a potentially toxic compound. Esomeprazole is a 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole that has S configuration at the sulfur atom. An inhibitor of gastric acid secretion, it is used (generally as its sodium or magnesium salt) for the treatment of gastro-oesophageal reflux disease, dyspepsia, peptic ulcer disease, and Zollinger-Ellison syndrome. It has a role as a histamine antagonist, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, an anti-ulcer drug and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a conjugate acid of an esomeprazole(1-). It is an enantiomer of a (R)-omeprazole.
H+ / K+-ATPase (proton pump) inhibitor (IC50 = 2.3 µM). S-enantiomer of omeprazole. Attenuates intestinal mucosal barrier damage and can promote healing of gastric lesions in rats. Also inhibits Cytochrome P450 2C19 (CYP2C9), CYP2C19 and CYP3A4 (Ki values are 81.5, 8.6 and 46.6 µM, respectively). Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. The S-isomer of omeprazole.